molecular formula C7H4BrFN2 B13063996 5-Bromo-8-fluoroimidazo[1,5-a]pyridine

5-Bromo-8-fluoroimidazo[1,5-a]pyridine

Cat. No.: B13063996
M. Wt: 215.02 g/mol
InChI Key: QXMLPUZUNQKXJV-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoroimidazo[1,5-a]pyridine is a halogenated derivative of the imidazo[1,5-a]pyridine scaffold, a fused heterocyclic system comprising imidazole and pyridine rings. This compound is distinguished by bromo and fluoro substituents at the 5- and 8-positions, respectively, which confer unique electronic and steric properties. The bromo and fluoro groups likely enhance lipophilicity and modulate electron density, influencing reactivity and biological interactions .

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

5-bromo-8-fluoroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-7-2-1-5(9)6-3-10-4-11(6)7/h1-4H

InChI Key

QXMLPUZUNQKXJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CN2C(=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a brominated and fluorinated reagent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoroimidazo[1,5-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

5-Bromo-8-fluoroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • 8-Bromoimidazo[1,5-a]pyridine (CAS 1052271-60-9) : Lacks the 5-fluoro group, reducing electron-withdrawing effects compared to 5-Bromo-8-fluoroimidazo[1,5-a]pyridine. The absence of fluorine may decrease polarity and alter binding in biological systems .
  • 6-Bromo-8-fluoroimidazo[1,2-a]pyridine: Differs in ring fusion (imidazo[1,2-a] vs. [1,5-a]), which impacts aromaticity and conjugation.
  • 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine : Contains a pyridyl substituent that enhances metal chelation capabilities, unlike the halogenated 5-Bromo-8-fluoro derivative. This compound demonstrated potent antibacterial activity (MIC50: 0.6–1.4 mg/mL) due to its dual functional groups .

Table 1: Substituent Effects on Key Properties

Compound Substituents Key Properties/Applications References
This compound 5-Br, 8-F Likely enhanced lipophilicity
8-Bromoimidazo[1,5-a]pyridine 8-Br Intermediate in drug synthesis
1-(2-Pyridyl)-imidazo[1,5-a]pyridine 1-Pyridyl Antibacterial, metal coordination
Imidazo[1,5-a]pyridine dimers Dimeric fluorophores Membrane probe applications

Photophysical and Fluorescence Properties

Imidazo[1,5-a]pyridine derivatives exhibit solvatochromism and large Stokes shifts, making them suitable as fluorescent probes. For example:

  • Dimeric imidazo[1,5-a]pyridines (2–4) : Showed strong intercalation into lipid bilayers with emission shifts dependent on membrane hydration .
  • This compound: The bromo and fluoro groups may redshift absorption/emission wavelengths compared to non-halogenated analogs, similar to Prodan and Laurdan dyes .

Table 2: Photophysical Data for Selected Derivatives

Compound λabs (nm) λem (nm) Stokes Shift (nm) Application
Monomeric imidazo[1,5-a]pyridine (1) 320–350 420–480 ~100 Liposome imaging
Dimeric derivative (2) 360 500 140 Membrane fluidity
This compound* ~340 (estimated) ~450 (estimated) ~110 Under investigation

*Estimated based on halogen substituent effects .

Kinase Inhibition

  • Imidazo[1,5-a]pyridine-based EGFR inhibitors : Derivatives with substituents at positions 1 and 3 showed binding free energies comparable to erlotinib and osimertinib in computational studies. The bromo and fluoro groups in this compound may enhance hydrophobic interactions in kinase pockets .

Antibacterial and Protease Inhibition

  • 1-Substituted pyridyl derivatives : Inhibited papain (Ki: 13.75–99.30 mM) and bacterial growth (MIC50: 0.6–1.4 mg/mL) via hydrophobic and entropic binding .
  • MacathiohydantoinL : A thiohydantoin-imidazo[1,5-a]pyridine hybrid demonstrated neuroprotective activity (68.63% cell viability at 20 µM), highlighting the scaffold’s versatility .

Coordination Chemistry and Material Science

  • 1,4-Bis(imidazo[1,5-a]pyridinyl)benzene (L): Formed 1D and 2D Zn(II) coordination polymers, leveraging pyridinyl nitrogen for chelation. Halogenated derivatives like this compound are less likely to coordinate metals due to the absence of donor groups but may serve as steric modifiers .

Physicochemical and Solubility Considerations

  • This compound : Predicted to have lower solubility than hydroxyl- or pyridyl-substituted analogs due to halogen-induced hydrophobicity. For comparison, 8-Bromoimidazo[1,5-a]pyridine is stored at RT with moderate solubility in organic solvents .

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